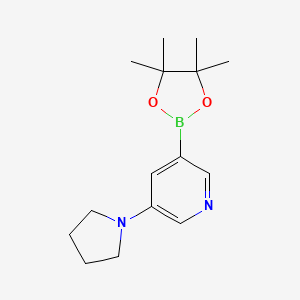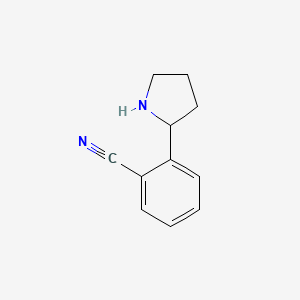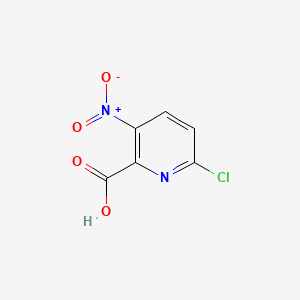![molecular formula C11H7N3O4 B598605 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol CAS No. 1202677-99-3](/img/structure/B598605.png)
2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol” is a compound that belongs to the nitrofuran class . Nitrofurans are synthetic molecules introduced in the 1940s and 1950s . They have been used as topical anti-infective agents effective against gram-negative and gram-positive bacteria . They are used for superficial wounds, burns, ulcers, and skin infections . Nitrofurans have also been administered orally in the treatment of trypanosomiasis .
Synthesis Analysis
The synthesis of nitrofuran compounds involves a variety of methods. One method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another method involves the synthesis of 5-nitrofuran-2-carbohydrazides .Molecular Structure Analysis
The molecular structure of nitrofuran compounds is characterized by the presence of a nitro group at the C2 position . The composition of the nitro group at the C2 position makes each nitrofuran different .Chemical Reactions Analysis
Nitrofuran compounds are prodrugs . In E. coli, they are activated via reduction by 2 type I oxygen-insensitive nitroreductases, NfsA and NfsB . These enzymes catalyze a stepwise 2-electron reduction of the nitro moiety into reactive nitroso and hydroxylamino derivatives .Wissenschaftliche Forschungsanwendungen
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, including benzimidazoles, are studied for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been reviewed for their potential in new antitumor drug development, showing promise in preclinical testing stages. These structures are of interest due to their diverse biological properties, including antitumor effects (Iradyan et al., 2009).
Nitroimidazole Heterocycles in Medicinal Chemistry
Nitroimidazoles are notable for their unique structural properties, combining an imidazole ring with a nitro group. This combination yields derivatives with a wide range of applications in medicinal chemistry, including roles as anticancer, antimicrobial, and antiparasitic agents. The review by Li et al. (2018) highlights the active research and diverse potential applications of nitroimidazole compounds, underscoring their significance in developing diagnostic tools, therapeutic agents, and supramolecular structures (Li et al., 2018).
Nitrofurans in Clinical Use
Although directly mentioning nitrofurans might touch on their use in medical treatments, it's noteworthy to mention their established role against a broad spectrum of Gram-positive and Gram-negative bacteria. The review by Guay (2012) discusses nitrofurans like nitrofurazone and nitrofurantoin, highlighting their continued effectiveness against urinary tract pathogens and their application in preventing catheter-associated urinary tract infections (CAUTI). This reflects the ongoing interest in nitrofurans for their antimicrobial properties and the exploration of novel applications (Guay, 2012).
Azole Derivatives as Antimicrobial Agents
Azole derivatives, including imidazole and benzimidazole, have garnered attention for their potent antimicrobial activities. A review by Emami et al. (2022) emphasizes the pharmacological significance of azole scaffolds in the pharmaceutical industry, highlighting their effectiveness against various microbial agents. This review also discusses the structural activity relationships of azole derivatives, providing valuable insights for synthesizing novel compounds with desired biological activities (Emami et al., 2022).
Zukünftige Richtungen
Nitrofuran compounds are being studied for their potential as antimicrobial and antitubercular agents . The development of new potent antimicrobials remains a great concern due to the rapid growth in microbial resistance and emergence of multi-drug resistant pathogens . Therefore, these potent antibacterial derivatives could be considered as promising agents for developing new anti-infectious drugs against microorganisms resistant to currently available antibiotics .
Eigenschaften
IUPAC Name |
2-(5-nitrofuran-2-yl)-1H-benzimidazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c15-7-3-1-2-6-10(7)13-11(12-6)8-4-5-9(18-8)14(16)17/h1-5,15H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUERGXXSMFHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


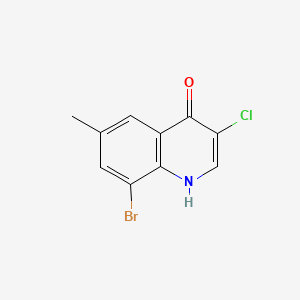
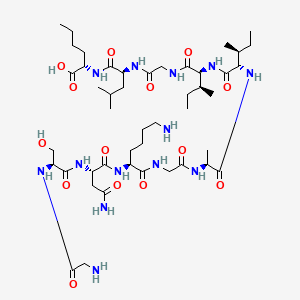
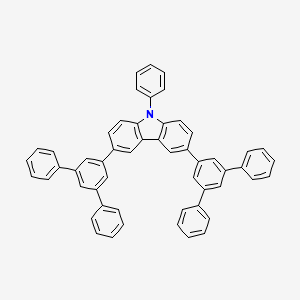
![Copper;tetrasodium;24-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]sulfamoyl]-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,34-trisulfonate](/img/structure/B598529.png)
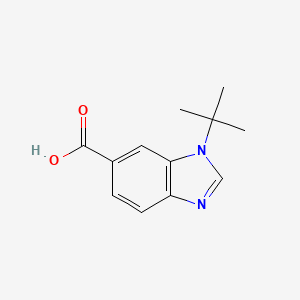
![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598531.png)
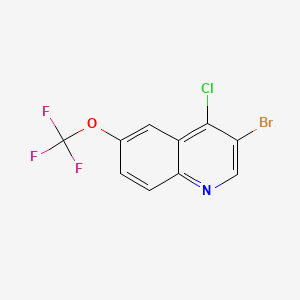
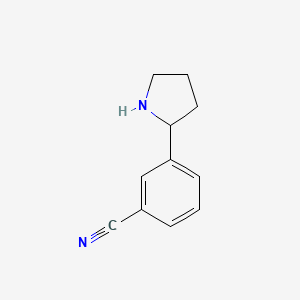
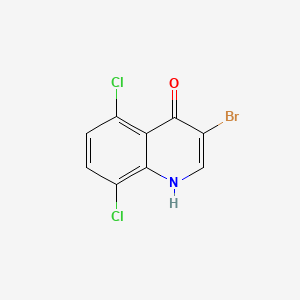
![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)
